molecular formula Ho B1195350 Holmium-166 CAS No. 13967-65-2

Holmium-166

Cat. No.: B1195350
CAS No.: 13967-65-2
M. Wt: 165.93229 g/mol
InChI Key: KJZYNXUDTRRSPN-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Holmium Ho-166 is a radioactive isotope that is used to destroy cancer cells. (NCI)

Scientific Research Applications

Cancer Therapy and Radioembolization

Holmium-166 (166Ho) has shown significant potential in the treatment of cancer. Its ability to emit β–particles and γ photons, with a half-life of 26.8 hours, makes it a promising agent in internal or topical radionuclide therapy against cancer. The β–particles can damage cancer cell DNA, while the γ photons allow for in vivo imaging and quantitation prior to or during dosing (Shi, Johnsen, & Di Pasqua, 2017). Additionally, 166Ho radioembolization has been used for treating liver malignancies, hepatocellular carcinoma, and neuroendocrine tumor metastases in the liver, showing promising clinical outcomes (Klaassen, Arntz, Gil Arranja, Roosen, & Nijsen, 2019); (Stella, Braat, & Lam, 2021).

Nanoparticle Development for Ovarian Cancer

Holmium nanoparticles have been developed for the treatment of ovarian cancer metastases. Nanoparticles containing stable holmium are irradiated to produce 166Ho, a beta-emitting radiotherapeutic isotope, showing significant tumor accumulation and potential for internal radiation therapy (Di Pasqua et al., 2012).

Radiation Safety and Dose Measurements

Research has also focused on ensuring radiation safety for staff involved in 166Ho therapies. Studies aim to estimate whole body and finger exposure for staff handling 166Ho, underlining the importance of adhering to appropriate radiation protection standards (Taleb et al., 2013).

This compound Microspheres for Hepatic Malignancies

The use of this compound microspheres for radioembolization of hepatic malignancies is an area of growing interest. These microspheres are combined with a dedicated administration system, offering unique dosing and imaging possibilities compared to traditional methods (Reinders, Smits, van Roekel, & Braat, 2019).

Radiopharmaceutical Development

Significant work has been done in developing radiopharmaceuticals using 166Ho. This includes the creation of 166Ho-loaded poly(L-lactic acid) microspheres for clinical application in liver malignancies, showcasing the pharmaceutical quality and potential clinical applicability of these microspheres (Zielhuis et al., 2006).

Properties

13967-65-2

Molecular Formula

Ho

Molecular Weight

165.93229 g/mol

IUPAC Name

holmium-166

InChI

InChI=1S/Ho/i1+1

InChI Key

KJZYNXUDTRRSPN-OUBTZVSYSA-N

Isomeric SMILES

[166Ho]

SMILES

[Ho]

Canonical SMILES

[Ho]

synonyms

166Ho radioisotope
Ho-166 radioisotope
Holmium-166

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.